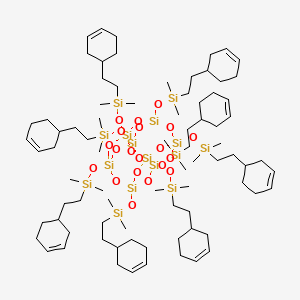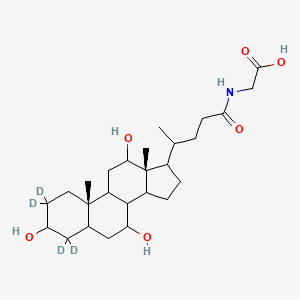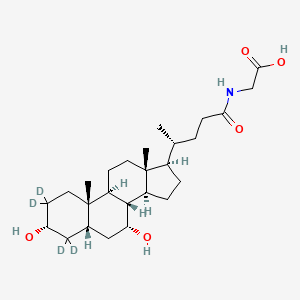
Ethyl 3,5-dibromoisonicotinate
Descripción general
Descripción
Ethyl 3,5-dibromoisonicotinate is a chemical compound with the molecular formula C8H7Br2NO2 . It has an average mass of 308.955 Da and a monoisotopic mass of 306.884338 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dibromoisonicotinate can be analyzed using tools like MolView . This tool allows you to draw a molecule and convert it into a 3D model for viewing .Physical And Chemical Properties Analysis
Ethyl 3,5-dibromoisonicotinate has a molecular formula of C8H7Br2NO2 . It has an average mass of 308.955 Da and a monoisotopic mass of 306.884338 Da .Aplicaciones Científicas De Investigación
Biochemistry
The compound’s reactivity with various biochemical reagents makes it useful in studying enzyme-catalyzed reactions and metabolic pathways. It can act as an inhibitor or a substrate analog to probe the function of enzymes, providing insights into biochemical processes .
Pharmacology
Ethyl 3,5-dibromoisonicotinate: may have applications in pharmacology, particularly in the study of drug-receptor interactions. Its structural similarity to nicotinic acid derivatives could make it a candidate for exploring the pharmacodynamics and pharmacokinetics of new therapeutic agents .
Medicinal Chemistry
In medicinal chemistry, this compound could be employed to synthesize derivatives with potential therapeutic properties. It could be used to create analogs of existing drugs, enhancing their efficacy or reducing side effects. Its dibromoisonicotinate moiety could be crucial in binding to biological targets .
Analytical Chemistry
This compound can be used as a standard or a reagent in analytical methods. It could be part of calibration curves in chromatography or serve as a reactant in chemical assays to quantify the presence of specific analytes in complex mixtures .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3,5-dibromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKKIQCPLDQVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673267 | |
| Record name | Ethyl 3,5-dibromopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dibromoisonicotinate | |
CAS RN |
1214375-76-4 | |
| Record name | Ethyl 3,5-dibromopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














